molecular formula C9H16IN3O B13177550 1-(Diethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide

1-(Diethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide

Cat. No.: B13177550
M. Wt: 309.15 g/mol
InChI Key: DCTBFMWKZPARQM-UHFFFAOYSA-M
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Description

1-(Diethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide is a chemical compound that belongs to the class of imidazolium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the diethylcarbamoyl group and the iodide ion in its structure imparts unique properties to this compound, making it a subject of interest for scientific research.

Preparation Methods

The synthesis of 1-(Diethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide typically involves the reaction of 1-methylimidazole with diethylcarbamoyl chloride in the presence of a base, followed by the addition of iodine or an iodide source. The reaction conditions often include:

    Solvent: Common solvents used are acetonitrile or dichloromethane.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Base: Bases such as triethylamine or sodium hydroxide are used to neutralize the hydrochloric acid formed during the reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(Diethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles such as chloride or bromide ions.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetonitrile, dichloromethane, ethanol.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Diethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.

    Industry: It is used in the production of ionic liquids, which have applications in green chemistry and as solvents for various industrial processes.

Mechanism of Action

The mechanism by which 1-(Diethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The diethylcarbamoyl group can interact with active sites of enzymes, inhibiting their activity. The iodide ion can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

1-(Diethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide can be compared with other imidazolium salts, such as:

  • 1-Butyl-3-methylimidazolium chloride
  • 1-Ethyl-3-methylimidazolium bromide
  • 1-Methyl-3-octylimidazolium tetrafluoroborate

These compounds share similar structural features but differ in their substituents and counterions, which can significantly affect their properties and applications. For example, 1-Butyl-3-methylimidazolium chloride is commonly used as an ionic liquid with excellent solvation properties, while 1-Ethyl-3-methylimidazolium bromide is known for its use in electrochemical applications.

Properties

Molecular Formula

C9H16IN3O

Molecular Weight

309.15 g/mol

IUPAC Name

N,N-diethyl-3-methylimidazol-3-ium-1-carboxamide;iodide

InChI

InChI=1S/C9H16N3O.HI/c1-4-11(5-2)9(13)12-7-6-10(3)8-12;/h6-8H,4-5H2,1-3H3;1H/q+1;/p-1

InChI Key

DCTBFMWKZPARQM-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C(=O)N1C=C[N+](=C1)C.[I-]

Origin of Product

United States

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